2-{[1,1'-Biphenyl]-3-yl}benzoic acid is an organic compound featuring a biphenyl structure attached to a benzoic acid moiety. Its molecular formula is , and it has a molecular weight of 274.3 g/mol . The compound consists of a biphenyl group substituted at the 3-position of one phenyl ring with a benzoic acid functional group, making it a derivative of benzoic acid and contributing to its unique chemical properties.
These reactions are essential for synthesizing derivatives and exploring its potential applications in various fields.
2-{[1,1'-Biphenyl]-3-yl}benzoic acid exhibits notable biological activities. Research indicates that compounds with similar structures often demonstrate:
These biological activities make this compound a candidate for further pharmacological studies.
The synthesis of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid typically involves multi-step organic reactions. A common method includes:
This synthetic pathway allows for the efficient production of the compound with high purity.
2-{[1,1'-Biphenyl]-3-yl}benzoic acid finds applications in several areas:
These applications highlight its versatility as a chemical compound.
Interaction studies involving 2-{[1,1'-Biphenyl]-3-yl}benzoic acid focus on understanding its binding affinity and mechanism of action with biological targets. Such studies are crucial for evaluating its therapeutic potential. Research often employs techniques like:
These investigations contribute to elucidating how the compound can be utilized in drug development.
Several compounds share structural similarities with 2-{[1,1'-Biphenyl]-3-yl}benzoic acid, including:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(1,1'-Biphenyl)-4-carboxylic acid | Biphenyl group at para position | Exhibits different reactivity patterns |
| 2-Hydroxybenzoic acid | Hydroxyl group on benzoic acid | Known for its significant antibacterial properties |
| 4-Methylbenzoic acid | Methyl group substitution on benzoic acid | Commonly used as a precursor in organic synthesis |
The uniqueness of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid lies in its specific biphenyl substitution pattern and the presence of both aromatic and carboxylic functionalities, which may enhance its reactivity and biological activity compared to these similar compounds.
Nucleophilic addition reactions are pivotal for constructing phthalazinone analogs of 2-{[1,1'-Biphenyl]-3-yl}benzoic acid. A representative approach involves the condensation of 2-(biphenyl-4-carbonyl)benzoic acid with aldehydes in ethanol under alkaline conditions. For instance, 4-(biphenyl-4-yl)phthalazin-1-one derivatives are synthesized by reacting 2-(biphenyl-4-carbonyl)benzoic acid with 2-chlorobenzaldehyde or 2-nitrobenzaldehyde in ethanol and sodium hydroxide, followed by acidification with hydrochloric acid. The reaction proceeds via nucleophilic attack of the aldehyde carbonyl group on the activated benzoic acid intermediate, yielding phthalazinones with biphenyl substituents in 65–78% yields after recrystallization from benzene.
Acyl chloride intermediates are critical for expanding structural diversity. For example, 2-biphenyl carboxyl chloride, generated by treating 2-biphenyl carboxylic acid with thionyl chloride in dry benzene, reacts with p-bromoaniline to form N-(p-bromophenyl)-2-biphenylcarboxamide. This two-step protocol achieves near-quantitative conversion under mild conditions (room temperature, 24 hours), demonstrating the versatility of nucleophilic acyl substitution in generating amide-functionalized derivatives.
Table 1: Nucleophilic Addition Reactions for Biphenyl Benzoic Acid Derivatives
Palladium-catalyzed Suzuki coupling is a cornerstone for assembling the biphenyl core. A notable advancement involves nano-palladium catalysts, which enable efficient coupling of aryl boronic acids with chlorinated or brominated aromatics without requiring anhydrous conditions or ligands. For example, aryl boronic acids react with 3-bromobenzoic acid derivatives in ethanol/water mixtures at 80°C, using nano-palladium (0.5 mol%) and potassium carbonate as a base, to yield biphenyl-linked benzoic acids in >90% efficiency. This method outperforms traditional Pd(PPh₃)₄ systems, which often demand inert atmospheres and higher catalyst loadings (2–5 mol%).
The regioselectivity of cross-coupling is influenced by steric and electronic factors. Meta-substituted bromobenzoic acids exhibit enhanced reactivity due to reduced steric hindrance compared to ortho-substituted analogs. Additionally, electron-withdrawing groups on the boronic acid partner accelerate oxidative addition, enabling faster coupling kinetics.
Table 2: Palladium-Catalyzed Suzuki Coupling Parameters
| Aryl Halide | Boronic Acid | Catalyst | Base | Yield | Source |
|---|---|---|---|---|---|
| 3-Bromobenzoic acid | Phenylboronic acid | Nano-Pd (0.5%) | K₂CO₃ | 92% | |
| 4-Chlorobenzoic acid | 3-Biphenylboronic acid | Pd(PPh₃)₄ (2%) | NaHCO₃ | 88% |
Solvent selection critically impacts cyclization efficiency. Acetic acid/acetic anhydride mixtures (3:1 v/v) are optimal for dehydrative cyclizations of biphenyl-containing precursors, achieving 70–85% yields of phthalazinone derivatives. The acetic anhydride acts as both a solvent and dehydrating agent, facilitating intramolecular amide bond formation via activation of carboxylic acid groups. In contrast, pure acetic acid results in incomplete cyclization due to insufficient dehydration capacity.
Hydrolysis steps in bicycloheptenone-derived precursors benefit from protic solvents. For instance, ethanol/water (4:1) mixtures at 60°C hydrolyze bicycloheptene intermediates to biphenyl benzoic acids in 95% yield, whereas aprotic solvents like tetrahydrofuran (THF) lead to side reactions. Polar solvents stabilize transition states during ring-opening, while nonpolar solvents (e.g., benzene) favor intermediate isolation via precipitation.
Table 3: Solvent Effects on Cyclization Reactions
The development of β3-adrenergic receptor agonists based on biphenyl-benzoic acid scaffolds has revealed critical structure-activity relationships that govern receptor binding affinity and selectivity [4] [5]. Research has demonstrated that biphenyl analogues containing a benzoic acid moiety exhibit potent and selective human β3-adrenergic receptor agonist activity with good oral bioavailability and long plasma half-life [4] [5].
The fundamental structure-activity relationships indicate that the biphenyl core provides the essential hydrophobic framework for receptor interaction, while the benzoic acid moiety serves as a critical hydrogen bonding and ionic interaction site [5] [6]. Molecular modeling studies have identified specific residues within the β3-adrenergic receptor binding pocket, including Asp117, Ser208, Ser209, Ser212, Arg315, and Asn332, which play important roles in ligand binding through hydrogen bonding interactions [7].
Substituent effects investigations at the terminal phenyl ring have revealed that more lipophilic substitutions improve both potency and selectivity [4] [5]. The replacement of the 3-chlorophenyl moiety with 3-pyridyl ring analogues has been shown to adjust lipophilicity while maintaining high β3-adrenergic receptor potency [8] [9]. Additionally, the introduction of a methyl group into the α-position of the phenethylamine moiety greatly enhances potency while preserving good oral availability [8] [9].
| Compound | β3-AR IC50 (nM) | β1-AR IC50 (nM) | β2-AR IC50 (nM) | Selectivity (β1/β3) | Oral Bioavailability | Key Modification |
|---|---|---|---|---|---|---|
| 8i (Lead) | 38 | >10000 | >10000 | >263 | Good | Reference |
| 10a | 2.4 | >10000 | >10000 | >4167 | Excellent | R-group optimization |
| 10e | 1.9 | >10000 | >10000 | >5263 | Excellent | R-group optimization |
| 9h | NR | NR | NR | High | Good | Pyridyl replacement |
| 9k | NR | NR | NR | High | Good | Pyridyl replacement |
| 9l | NR | NR | NR | High | Good | Pyridyl replacement |
| 10g | NR | NR | NR | High | Good | Alpha-methyl addition |
| 10m | NR | NR | NR | High | Good | Alpha-methyl addition |
| 10p | NR | NR | NR | High | Good | Alpha-methyl addition |
| 10r | NR | NR | NR | High | Good | Alpha-methyl addition |
| 11b | NR | NR | NR | High | Good | Ethoxy linker |
| 11l | NR | NR | NR | High | Good | Ethoxy linker |
The replacement of the two carbon linker in the central part with an ethoxy-based linker has provided improved potency and pharmacokinetic profiles [8] [9]. These structural modifications have led to the identification of several analogues that display an excellent balance of very high human β3-adrenergic receptor potency compared to first generation compounds, high selectivity, and good pharmacokinetic profiles [8] [9].
The binding interactions with the β3-adrenergic receptor demonstrate that these compounds bind deep in the binding pocket and exhibit hydrogen bonds and hydrophobic interactions with the receptor [10]. The structural requirements for selectivity indicate that the larger the R-group substitution, the greater the β-receptor selectivity over α-adrenergic receptors [10].
Lipophilicity represents a fundamental physicochemical property that plays a pivotal role in the absorption, distribution, metabolism, and elimination of biphenyl-benzoic acid derivatives [11]. The optimization of lipophilicity for enhanced blood-brain barrier penetration requires careful consideration of the parabolic relationship that often exists between measured lipophilicity and in vivo brain penetration [11] [12].
Research has demonstrated that compounds with moderate lipophilicity often exhibit highest uptake across the blood-brain barrier [11]. For biphenyl-benzoic acid scaffolds, the optimal Log P range has been identified as 3.2-3.8, with reduced brain extraction observed for more lipophilic compounds due to increased non-specific binding to plasma proteins [11] [12]. Very polar compounds normally exhibit high water solubility and fast clearance through the kidneys, often containing ionizable functional groups that limit blood-brain barrier penetration [11].
| Parameter | Biphenyl Benzoic Acids | BBB Permeability | Reference |
|---|---|---|---|
| Log P Range | 2.5-4.8 | Enhanced with moderate lipophilicity | Imanishi et al. |
| Optimal Log P | 3.2-3.8 | Optimal at Log P 3.5 | Waterhouse et al. |
| CNS Penetration | Moderate | Improved vs. higher Log P | Van den Berg et al. |
| Hydrogen Bond Donors | 1-2 | Minimize for better penetration | Lipinski Rule |
| Hydrogen Bond Acceptors | 3-4 | Balance required | Lipinski Rule |
| Molecular Weight Range | 280-350 Da | Favor lower MW | CNS Drug Guidelines |
The presence of the carboxylic acid group in biphenyl-benzoic acid derivatives can represent a liability for central nervous system penetration, as the diminished ability to passively diffuse across biological membranes raises significant challenges, particularly where the blood-brain barrier can be relatively impermeable to negatively charged carboxylates [13]. The ionization potential of the carboxylic acid functional group at physiological pH contributes to reduced passive diffusion across lipid membranes [13] [14].
Strategies for lipophilicity modulation include the systematic replacement of polar substituents with lipophilic alternatives while maintaining essential binding interactions [15]. The incorporation of halogen substituents, particularly fluorine, can enhance lipophilicity while potentially reducing metabolic liability [15]. Additionally, the introduction of saturated cyclic ethers has proven successful in replacing fluorinated aromatic rings, providing similar affinities with improved clearance values [16].
Chromatographically generated lipophilicity indices have demonstrated superior correlation with blood-brain barrier penetration compared to traditional octanol-water partition coefficients [15]. The isocratic chromatographic hydrophobicity index has shown better correlation with blood-brain barrier index compared to Log P octanol-water, reflecting its superior predictive capability for therapeutic availability in the central nervous system [15].
The carboxylic acid functional group in biphenyl-benzoic acid derivatives, while essential for biological activity, can represent a metabolic liability due to potential glucuronidation reactions and other phase II metabolic pathways [13] [14]. The replacement of the carboxylic acid functional group with suitable bioisosteres represents an effective strategy for improving metabolic stability while maintaining or enhancing biological activity [13] [14].
The 5-substituted 1H-tetrazole represents the most frequently used bioisostere of carboxylic acid functionality, exhibiting comparable pKa values in the range of 4.5-5.0 [17] [18]. Tetrazole-containing compounds have demonstrated similar microsomal stability and plasma protein binding to carboxylic acid counterparts while reducing the value for calculated Log P [18]. The tetrazole moiety serves as an effective bioisostere by maintaining the acidic character and hydrogen bonding capability of the carboxylic acid while potentially avoiding acyl glucuronidation [18] [19].
| Bioisostere Type | pKa Range | Metabolic Stability | BBB Penetration | Ionization at pH 7.4 | Typical Use |
|---|---|---|---|---|---|
| Tetrazole (5-substituted) | 4.5-5.0 | Improved vs COOH | Similar to COOH | Ionized | Angiotensin antagonists |
| Acyl Sulfonamide | 4.0-5.5 | Enhanced | Enhanced | Ionized | Anti-cancer agents |
| Oxadiazole (1,3,4) | 3.5-4.5 | Good | Improved | Ionized | Various CNS drugs |
| Cyclopentane-1,3-dione | 4.2-4.8 | Excellent | Good | Ionized | Thromboxane antagonists |
| Oxetan-3-ol | 6.5-7.5 | Moderate | Enhanced | Neutral | COX inhibitors |
| Thietan-3-ol | 7.0-8.0 | Good | Enhanced | Neutral | COX/LOX inhibitors |
Acyl sulfonamide bioisosteres have emerged as particularly effective replacements, demonstrating enhanced metabolic stability and improved blood-brain barrier penetration compared to carboxylic acids [20] [21]. These bioisosteres maintain the acidic character necessary for receptor binding while providing resistance to glucuronidation reactions [20] [21]. The acyl sulfonamide functionality has been successfully applied in the development of lysine acetyl transferase inhibitors and other therapeutic targets [20].
The 1,3,4-oxadiazole moiety represents another valuable carboxylic acid bioisostere, offering improved metabolic stability and enhanced blood-brain barrier penetration [22] [23]. Oxadiazole derivatives exhibit pKa values in the range of 3.5-4.5, maintaining the ionizable character essential for biological activity while providing resistance to metabolic degradation [22] [23]. Studies have demonstrated that 1,3,4-oxadiazole isomers show lower lipophilicity compared to 1,2,4-oxadiazole partners, with differences involving metabolic stability, human ether-a-go-go-related gene inhibition, and aqueous solubility favoring the 1,3,4-oxadiazole isomers [23].
Cyclopentane-1,3-dione has been identified as a novel isostere for the carboxylic acid functional group, exhibiting pKa values typically in the range of carboxylic acids [24]. This bioisostere offers excellent metabolic stability while maintaining the acidic character necessary for receptor binding [24]. The combination of relatively strong acidity, tunable lipophilicity, and structural versatility makes cyclopentane-1,3-dione a valuable addition to the palette of carboxylic acid isosteres [24].
Neutral bioisosteres, including oxetan-3-ol and thietan-3-ol, provide alternative strategies for carboxylic acid replacement [25]. These neutral replacements rely on hydrogen bonding interactions rather than ionic interactions, potentially offering enhanced blood-brain barrier penetration due to the lack of ionization at physiological pH [14] [25]. The oxetane ring serves as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol may be considered as a potential surrogate of the carboxylic acid functional group [25].